n-(5-Bromo-2-fluorobenzyl)-1-methyl-1h-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H11BrFN3 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11BrFN3/c1-16-7-10(6-15-16)14-5-8-4-9(12)2-3-11(8)13/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
FDIXFFNLDIJMPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Methyl-1H-pyrazol-4-amine
The most direct route involves reacting 5-bromo-2-fluorobenzyl halides (e.g., chloride or bromide) with 1-methyl-1H-pyrazol-4-amine under basic conditions.
Reaction Conditions
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity and solubility.
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HX byproducts.
- Temperature : 80–100°C for 12–24 hours ensures completion.
Mechanism
The reaction proceeds via an SN2 mechanism, where the pyrazole amine attacks the electrophilic benzyl carbon, displacing the halide:
$$ \text{R-X} + \text{NH}_2\text{-Pyrazole} \rightarrow \text{R-NH-Pyrazole} + \text{HX} $$ .
Yield Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Solvent | DMF | 65–75% |
| Base | K₂CO₃ | +15% vs. Et₃N |
| Molar Ratio | 1:1.2 (amine:halide) | Maximizes conversion |
| Temperature | 90°C | Balances kinetics/thermodynamics |
Side products include dialkylated amines (5–10%), mitigated by using a slight excess of benzyl halide.
Transition Metal-Catalyzed Coupling
Buchwald–Hartwig Amination
This method forms C–N bonds between aryl halides and amines using palladium catalysts.
Catalytic System
- Catalyst : Pd₂(dba)₃ or Pd(OAc)₂ (1–5 mol%).
- Ligand : Xantphos or BINAP (2–4 mol%) accelerates oxidative addition and reductive elimination.
- Base : Cs₂CO₃ or t-BuONa in toluene at 110°C.
Reaction Equation
$$ \text{Ar-Br} + \text{NH}_2\text{-Pyrazole} \xrightarrow{\text{Pd/Ligand}} \text{Ar-NH-Pyrazole} + \text{HBr} $$ .
Performance Metrics
| Condition | Outcome | |
|---|---|---|
| Catalyst Loading | 3 mol% Pd | 80–85% yield |
| Ligand Efficiency | Xantphos > BINAP | +10% yield |
| Solvent | Toluene | Minimal side products |
This method avoids stoichiometric bases but requires rigorous exclusion of moisture and oxygen.
Alternative Synthetic Strategies
Reductive Amination
While less common, reductive amination between 5-bromo-2-fluorobenzaldehyde and 1-methyl-1H-pyrazol-4-amine using NaBH₄ or BH₃·THF has been reported.
Conditions
- Reducing Agent : NaBH₄ in methanol at 0–25°C.
- Yield : 50–60%, limited by imine formation equilibrium.
Microwave-Assisted Synthesis
Microwave irradiation (150–200 W) reduces reaction times to 30–60 minutes, achieving yields comparable to thermal methods.
Industrial-Scale Production
Continuous Flow Reactors
Flow systems enhance heat/mass transfer, enabling safer handling of exothermic reactions. Key parameters:
Purification Techniques
- Recrystallization : Ethanol/water mixtures (7:3) yield 98% pure product.
- Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes residual halides.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 70 | 95 | High | 120 |
| Buchwald–Hartwig | 85 | 98 | Moderate | 300 |
| Reductive Amination | 55 | 90 | Low | 180 |
Key Insights
- Nucleophilic Substitution : Cost-effective for bulk production but requires halogenated precursors.
- Buchwald–Hartwig : Superior for electron-deficient aryl halides but higher catalyst costs.
Mechanistic Challenges and Solutions
Steric Hindrance
Bulky substituents on the benzyl group slow nucleophilic attack. Solutions:
Halide Reactivity
Bromides react faster than chlorides (relative rate: 3:1). Fluorides are inert under standard conditions, necessitating bromo/iodo precursors.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Core Heterocycle Modifications
- Pyrazole vs. Triazole Analogs: Compounds like 1-benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole () replace the pyrazole core with a triazole ring. Triazoles often exhibit enhanced metabolic stability but may reduce binding affinity in kinase targets compared to pyrazoles due to altered hydrogen-bonding capabilities .
Pyrazole Regioisomerism :
The position of substituents significantly impacts activity. For example, 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine () demonstrates that pyrazole regioisomerism at the pyrimidine-C4 position can modulate CDK2 inhibition by ~10-fold .
Substituent Variations
- Halogen Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and lipophilicity (e.g., in 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, ) enhance membrane permeability compared to chlorine analogs but may increase molecular weight and steric hindrance . Fluorine Substitution: The 2-fluoro group in the target compound reduces metabolic oxidation compared to non-fluorinated benzyl groups, as seen in N-(4-Chlorobenzyl)-3-fluorobenzylamine () .
Benzyl Group Modifications :
Physicochemical and Pharmacological Properties
Molecular Properties
*Estimated using fragment-based methods.
Bioactivity Trends
- Kinase Inhibition : Bromine and fluorine substituents improve target engagement in kinase inhibitors by enhancing hydrophobic interactions, as observed in EGFR and BTK inhibitors () .
- Solubility Challenges : High LogP values (~3.2–3.5) in brominated analogs may limit aqueous solubility, necessitating formulation optimization compared to more polar derivatives like 3-(2,2-difluoroethoxy)-1-methyl-1H-pyrazol-4-amine () .
Biological Activity
N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C13H11BrF N3
- Molecular Weight : 284.12 g/mol
- CAS Number : 1153294-43-9
The compound features a pyrazole ring substituted with a bromine atom at the 5-position and a fluorobenzyl group, which enhances its reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Antibacterial Activity
Studies have shown that this compound possesses notable antibacterial properties. For instance, it has demonstrated effectiveness against several strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these bacteria range from 4 to 32 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 - 16 |
| Bacillus subtilis | 8 - 32 |
| MRSA | 8 - 32 |
| Escherichia coli | 4 - 32 |
The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to leakage of intracellular contents and subsequent cell death .
Anti-inflammatory Properties
In addition to its antibacterial effects, this compound has been investigated for anti-inflammatory activity. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
Case Studies
Case Study 1: Efficacy Against MRSA
A recent study evaluated the efficacy of this compound in murine models infected with MRSA. Results indicated that treatment significantly reduced bacterial load in infected tissues compared to untreated controls. The compound also exhibited low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis revealed that modifications to the pyrazole ring and substituent groups could enhance antibacterial potency. Compounds with additional halogen substitutions showed increased activity against resistant strains, highlighting the importance of structural diversity in optimizing biological effects .
Q & A
Basic Research Question
Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30).
- TGA/DSC : Evaluate thermal stability (e.g., decomposition above 200°C).
Storage Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed or oxidized derivatives) should be identified via LC-MS .
How does the electronic nature of the 5-bromo-2-fluorobenzyl group influence biological activity in receptor-binding assays?
Advanced Research Question
The substituents’ electronic effects modulate binding affinity through:
Halogen Bonding : The bromine atom may act as a halogen bond donor to receptor residues (e.g., carbonyl oxygen in GPCRs).
Fluorine’s Electron-Withdrawing Effect : Enhances the compound’s lipophilicity and metabolic stability, potentially improving CNS penetration.
Structure-Activity Relationship (SAR) : Compare with analogs (e.g., chloro or methyl derivatives) using radioligand displacement assays (e.g., Ki values for cannabinoid receptors) .
What experimental and computational strategies can address discrepancies in observed vs. predicted pharmacological activity?
Advanced Research Question
In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs). Adjust protonation states of ionizable groups (e.g., amine) for accuracy.
Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or conformers.
Biological Replication : Validate activity in orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to rule out assay-specific artifacts .
What are the best practices for designing in vivo studies to evaluate neuropharmacological potential?
Advanced Research Question
Dose Optimization : Conduct pharmacokinetic studies (e.g., IV/PO administration in rodents) to determine bioavailability and brain-to-plasma ratios.
Behavioral Models : Use elevated plus maze (anxiety) or forced swim test (depression) with dose ranges (1–30 mg/kg).
Biomarker Analysis : Measure neurotransmitter levels (e.g., serotonin, dopamine) via microdialysis or LC-MS/MS. Include positive controls (e.g., fluoxetine) and account for metabolite interference .
How can synthetic byproducts be minimized during large-scale preparation?
Basic Research Question
Process Optimization :
- Use flow chemistry for precise temperature and mixing control.
- Replace traditional solvents with green alternatives (e.g., cyclopentyl methyl ether).
Byproduct Identification : Employ UPLC-QTOF-MS to detect impurities (e.g., di-alkylated derivatives or hydrolysis products).
Catalytic Systems : Test palladium or copper catalysts for selective benzylation .
What spectroscopic techniques are critical for confirming the compound’s tautomeric forms in solution?
Advanced Research Question
Variable Temperature NMR : Monitor chemical shift changes (e.g., NH protons) from 25°C to 60°C to detect tautomeric equilibria.
IR Spectroscopy : Identify ν(N-H) and ν(C=N) stretches to distinguish between amine and imine forms.
DFT-MD Simulations : Model solvent effects (e.g., DMSO vs. water) on tautomer stability .
How do steric effects from the 1-methyl group impact the compound’s conformational flexibility?
Advanced Research Question
X-ray Crystallography : Compare torsion angles (N-C-C-N) in single crystals with/without methyl substitution.
Molecular Dynamics (MD) : Simulate rotational barriers (e.g., 5–10 kcal/mol) using AMBER or GROMACS.
NOESY NMR : Detect through-space interactions between the methyl group and aromatic protons to map preferred conformers .
What strategies validate the compound’s selectivity in multi-target pharmacological screens?
Advanced Research Question
Panel Screening : Test against 50+ receptors/enzymes (e.g., CEREP or Eurofins panels) at 10 μM.
Counter-Screens : Use CRISPR-edited cell lines to confirm target specificity (e.g., KO models for suspected off-targets).
Chemoproteomics : Employ affinity-based pull-down assays with biotinylated probes to identify interacting proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
